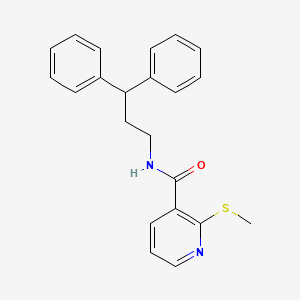![molecular formula C17H20N4OS B13367883 5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B13367883.png)
5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, pyrrole groups, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the pyrrole groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrrole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用机制
The mechanism of action of 5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-1H-pyrrole-1-ethanol: A related compound with similar structural features but different functional groups.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid: Another compound with a pyrrole ring and carboxylic acid functionality.
Uniqueness
5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its combination of a thiazole ring, multiple pyrrole groups, and a carboxamide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C17H20N4OS |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
5-propan-2-yl-2-pyrrol-1-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H20N4OS/c1-13(2)15-14(19-17(23-15)21-10-5-6-11-21)16(22)18-7-12-20-8-3-4-9-20/h3-6,8-11,13H,7,12H2,1-2H3,(H,18,22) |
InChI 键 |
LCSZHDDUWBSWIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(N=C(S1)N2C=CC=C2)C(=O)NCCN3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)

![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)
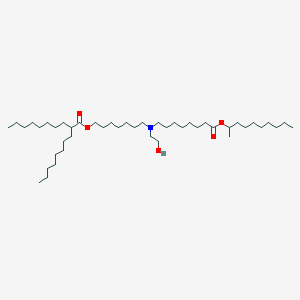
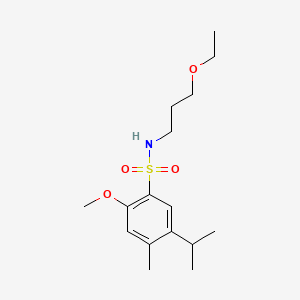

![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
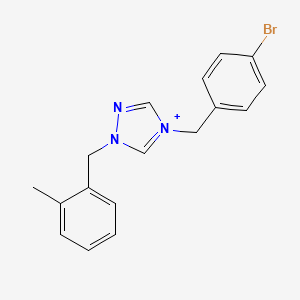

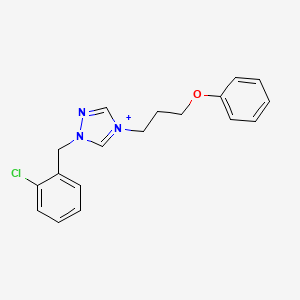
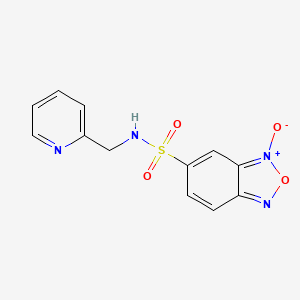
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
